![molecular formula C8H10OS2 B1338839 2,4-Bis(methylthio)phenol](/img/structure/B1338839.png)
2,4-Bis(methylthio)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-Bis(methylthio)phenol is a useful research compound. Its molecular formula is C8H10OS2 and its molecular weight is 186.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 2,4-Bis(methylthio)phenol is as a versatile template for synthesizing novel heterocyclic compounds. For instance, it has been utilized in the synthesis of various imidazolones and oxazolones through nucleophilic ring-opening reactions. The compound can react with primary aliphatic and aromatic amines to yield open-chain amide adducts, which can subsequently be transformed into more complex structures with high yields .
Table 1: Summary of Synthetic Applications
Reaction Type | Products Obtained | Yield |
---|---|---|
Nucleophilic ring-opening | Open-chain amide adducts | High yield |
Rearrangement reactions | Dihydroisoquinoline and β-carboline derivatives | High yield |
Transformation with diamines | Substituted benzodiazepinones and benzimidazoles | Good yield |
Research has indicated that compounds related to this compound exhibit significant biological activities. For example, derivatives of this compound have been studied for their potential anti-cancer properties. The methylthio groups enhance the lipophilicity of the molecule, which may improve its ability to penetrate cell membranes and exert therapeutic effects .
Material Science
In material science, this compound has been investigated for its role as an antioxidant in polymer formulations. Its ability to scavenge free radicals can enhance the stability and longevity of polymer materials used in various applications such as coatings and plastics .
Case Study 1: Synthesis of Heterocycles
A study published in Organic & Biomolecular Chemistry demonstrated the use of this compound as a key intermediate in synthesizing diverse heterocyclic scaffolds. The researchers highlighted a method involving nucleophilic attack on the compound leading to various substituted products with promising yields .
Case Study 2: Antioxidant Properties
Another study explored the antioxidant capabilities of this compound when incorporated into polymer matrices. Results showed that the addition of this compound significantly reduced oxidative degradation in comparison to control samples without antioxidants .
Properties
Molecular Formula |
C8H10OS2 |
---|---|
Molecular Weight |
186.3 g/mol |
IUPAC Name |
2,4-bis(methylsulfanyl)phenol |
InChI |
InChI=1S/C8H10OS2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5,9H,1-2H3 |
InChI Key |
ALTBDYBDBRPBGJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.